

Phosphomycin Disodium Salt: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Phosphomycin disodium salt	
Cat. No.:	B1261671	Get Quote

Introduction: **Phosphomycin disodium salt** is a broad-spectrum antibiotic with a unique mechanism of action, making it a valuable tool in both clinical settings and microbiological research.[1][2] This document provides a comprehensive technical guide on its core properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical and Pharmacokinetic Properties

Phosphomycin disodium salt is the disodium salt form of fosfomycin, an organophosphorus compound produced by certain species of Streptomyces.[3] It is a white or almost white crystalline powder that is freely soluble in water.[1][3][4] This high water solubility contributes to its utility in various formulations.[2]



Property	Value	References
Molecular Formula	C ₃ H ₅ Na ₂ O ₄ P	[1][5][6][7]
Molecular Weight	182.02 g/mol	[1][3][5][8]
CAS Number	26016-99-9	[1][6][8]
Appearance	White to off-white crystalline powder	[1][3]
Solubility	Freely soluble in water	[3][4]
Storage Temperature	2-8°C	[1][7][9]
Plasma Protein Binding	~3%	[10]
Elimination Half-life	1.5–2 hours	[10]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

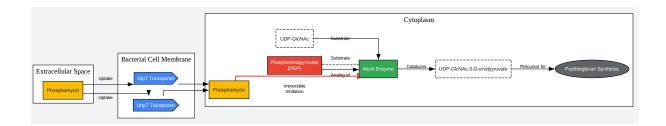
The bactericidal effect of phosphomycin is achieved through the irreversible inhibition of an early step in bacterial cell wall peptidoglycan synthesis.[10][11] Unlike many other antibiotics that target later stages of cell wall construction, phosphomycin's unique target minimizes the likelihood of cross-resistance.[11][12]

The key steps in its mechanism of action are:

- Cellular Uptake: Phosphomycin's structure mimics that of phosphoenolpyruvate (PEP) and glucose-6-phosphate (G6P).[10][12] This allows it to be actively transported into the bacterial cytoplasm via two specific transport systems: the L-α-glycerophosphate transporter (GlpT) and the hexose monophosphate transporter (UhpT).[10][12]
- Enzyme Inhibition: Once inside the cell, phosphomycin acts as a PEP analog.[10] It irreversibly inhibits the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[2]
 [11]



Disruption of Peptidoglycan Synthesis: MurA catalyzes the first committed step in
peptidoglycan biosynthesis: the ligation of PEP to UDP-N-acetylglucosamine (UDP-GlcNAc)
to form UDP-GlcNAc-3-O-enolpyruvate.[10][11] By covalently binding to a cysteine residue in
the active site of MurA, phosphomycin blocks this reaction, thereby halting the production of
N-acetylmuramic acid, an essential precursor for the peptidoglycan layer.[11] This ultimately
leads to cell lysis and bacterial death.[10]



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Mechanism of action for phosphomycin disodium salt.

Experimental Protocols: Fosfomycin Susceptibility Testing

Accurate determination of the minimum inhibitory concentration (MIC) is crucial for both clinical diagnostics and resistance surveillance studies. The agar dilution method is recognized as the gold standard for fosfomycin susceptibility testing by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14]

This protocol is adapted from established CLSI and EUCAST guidelines.[13][15]



Principle: The agar dilution method involves incorporating serial twofold dilutions of phosphomycin into Mueller-Hinton agar, which is supplemented with Glucose-6-phosphate (G6P) to facilitate the antibiotic's transport into the bacterial cell.[13] A standardized inoculum of the test organism is then spotted onto the agar plates. The MIC is determined as the lowest concentration of phosphomycin that completely inhibits visible growth after incubation.[13]

Materials:

- Phosphomycin disodium salt powder (analytical grade)
- Mueller-Hinton Agar (MHA) powder
- Glucose-6-phosphate (G6P) solution (25 μg/mL final concentration)
- · Sterile distilled water
- Sterile petri dishes (100 or 150 mm)
- Sterile tubes for dilutions
- Micropipettes and sterile tips
- McFarland 0.5 turbidity standard
- Sterile saline (0.85% NaCl)
- Bacterial inoculum replicator (optional)
- Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922)
- Incubator at 35 ± 2°C

Procedure:

- Media and Reagent Preparation:
 - MHA-G6P Plates: Prepare MHA according to the manufacturer's instructions. Autoclave and allow it to cool in a 45-50°C water bath. Aseptically add sterile G6P stock solution to



the molten agar to achieve a final concentration of 25 µg/mL.[13][16]

- Phosphomycin Stock Solution: On the day of the test, prepare a stock solution of phosphomycin in sterile distilled water. The initial concentration should be at least 10 times the highest concentration to be tested (e.g., 10,240 μg/mL).[15][16]
- Preparation of Phosphomycin-Agar Plates:
 - Perform serial twofold dilutions of the phosphomycin stock solution in sterile water.
 - For each desired final concentration, add 1 part of the phosphomycin dilution to 9 parts of the molten MHA-G6P (e.g., 2 mL of antibiotic solution to 18 mL of agar).[13] Mix thoroughly but gently to avoid bubbles.
 - Pour the agar into sterile petri dishes to a uniform depth (3-4 mm) and allow them to solidify at room temperature.[15]
 - Prepare a growth control plate containing MHA-G6P without any antibiotic.
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.
 - Suspend the colonies in sterile saline.
 - Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]
 - Within 15 minutes of preparation, dilute this suspension 1:10 in saline to obtain a concentration of approximately 1 x 10⁷ CFU/mL.
- Inoculation and Incubation:
 - Using an inoculum-replicating apparatus or a micropipette, spot-inoculate approximately 1-2 μL of the standardized inoculum (delivering ~10⁴ CFU/spot) onto the surface of the prepared MHA-G6P plates, including the growth control plate.[13][15]



- Allow the inoculum spots to dry completely before inverting the plates.
- Incubate the plates at $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air.[13]
- MIC Determination and Interpretation:
 - After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of phosphomycin that completely inhibits visible growth. A single colony or a faint haze should be disregarded.[15]
 - The growth control plate must show confluent growth for the test to be valid. The results for the QC strain should fall within the acceptable range.

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